Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-
Description
This compound is a benzoic acid derivative featuring a tertiary amine group substituted with a 3,4-dimethoxyphenyl moiety and a 3-pyridinylmethyl group at the 3-position of the benzene ring. The structural complexity arises from the dual substitution pattern, which combines aromatic methoxy groups with a heterocyclic pyridine ring. Such modifications are often designed to enhance binding affinity to biological targets, such as enzymes or receptors, by leveraging hydrogen bonding (via the pyridine nitrogen and methoxy oxygen) and hydrophobic interactions (via the aromatic systems) .
Properties
CAS No. |
651023-21-1 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[3,4-dimethoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-9-8-18(12-20(19)27-2)23(14-15-5-4-10-22-13-15)17-7-3-6-16(11-17)21(24)25/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
KRPPZQRYUHTBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the coupling of 3,4-dimethoxyphenylamine with 3-pyridinylmethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with benzoic acid or its derivatives under acidic or catalytic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications of Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-, is a complex organic compound with a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a 3-pyridinylmethylamino group. It is investigated for potential biological activities, including antimicrobial and anticancer properties.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: Reduction reactions can yield amines or other reduced forms. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are frequently used.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amino group. Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-, has a wide range of applications in scientific research:
- Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored for its therapeutic potential in drug development.
- Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations :
- Substitution Position : The target compound’s tertiary amine at the 3-position distinguishes it from analogs with secondary amines or amides (e.g., ).
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound is shared with ’s natural product but differs in linkage (tertiary amine vs. benzoylamine).
Physicochemical Properties
- Solubility : The pyridine ring and carboxylic acid group in the target compound likely improve aqueous solubility compared to ester derivatives (e.g., ’s methyl ester) .
- Lipophilicity : The 3,4-dimethoxyphenyl group increases logP, favoring membrane permeability, similar to trifluoromethyl-substituted analogs (: logP ~3.5–4.0) .
- Acidity : The carboxylic acid (pKa ~4.2–4.5) contrasts with esterified analogs (e.g., : pKa ~2.8–3.2 for methyl esters), affecting ionization under physiological conditions .
Biological Activity
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- (CAS Number: 593237-21-9) is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a structure that integrates benzoic acid with a dimethoxyphenyl and a pyridinylmethyl group. This unique configuration contributes to its biological properties.
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including both gram-positive and gram-negative bacteria. Specifically, compounds similar to benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- demonstrated promising antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
2. Antioxidant Properties
Antioxidant activity is another notable feature of this compound. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that derivatives of benzoic acid can significantly reduce oxidative damage in cellular models .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic uses in inflammatory diseases such as arthritis or other chronic inflammatory conditions .
4. Anticancer Potential
Preliminary studies have indicated that benzoic acid derivatives may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological activities of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic processes, including tyrosinase activity, which is crucial for melanin production .
- Protein Interaction : In silico studies suggest that the compound can bind effectively to proteins involved in cellular signaling pathways, enhancing its bioactivity against various targets .
- Cellular Uptake : The structural characteristics facilitate cellular uptake, allowing for effective concentration within target cells.
Case Studies
Several case studies have explored the applications of benzoic acid derivatives:
- Case Study 1 : A study involving human foreskin fibroblasts demonstrated that the compound significantly activated cathepsins B and L, which are essential for protein degradation pathways. This activation suggests a role in enhancing cellular proteostasis and potentially combating age-related decline in these processes .
- Case Study 2 : Another investigation focused on the anti-cancer properties of related compounds showed that they inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
